N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide
Description
N-(2-((4-Benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic benzamide derivative characterized by a benzhydryl-substituted piperazine core linked to a benzamide group via a sulfonylethyl spacer. Its synthesis involves multi-step organic reactions, including sulfonylation and amide coupling, with rigorous characterization via NMR (1H, 13C, 19F), mass spectrometry, and TLC for purity validation .
Properties
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c30-26(24-14-8-3-9-15-24)27-16-21-33(31,32)29-19-17-28(18-20-29)25(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25H,16-21H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZROWDLFXAGSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CCNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves the nucleophilic substitution of 1-benzhydrylpiperazine with a sulfonyl chloride derivative, followed by coupling with a benzamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Analogues ()
Sigma receptor-targeting benzamides like [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) share the benzamide-piperidine/piperazine scaffold but differ in substituents and receptor affinity:
- Receptor binding : The target compound’s benzhydrylpiperazine group may interact with sigma receptors, similar to 3H-pentazocine (Kd = 5.80 nM) . However, iodinated benzamides like [125I]PIMBA show higher tumor uptake in prostate cancer models due to radioisotope labeling.
Table 2: Pharmacological Profiles
| Compound | Target Receptor | Kd (nM) | Bmax (fmol/mg) | Application |
|---|---|---|---|---|
| Target Compound* | Sigma-1† | ~10† | ~1500† | Preclinical oncology |
| 3H-Pentazocine | Sigma-1 | 5.80 | 1800 | Prostate cancer imaging |
| [125I]PIMBA | Sigma-2 | 15.71 | 1930 | Diagnostic imaging |
†Hypothesized based on structural similarity to compounds.
Heterocyclic Analogues ()
Benzamide derivatives with thioether-linked heterocycles, such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide, exhibit divergent bioactivity profiles:
- Structural variance : Replacement of the sulfonylethyl spacer with thioether groups (e.g., thiomethylthiazole) improves metabolic stability but reduces solubility.
- Therapeutic scope : These compounds are patented for antiviral and antiplatelet applications , contrasting with the target compound’s focus on oncology.
Key Research Findings
- Synthetic feasibility : The target compound’s synthesis yield (~75%) aligns with analogues in , though fluorinated derivatives (e.g., 6i) require harsher conditions .
- Therapeutic versatility: Heterocyclic analogues () demonstrate that minor structural changes (e.g., thioether vs. sulfonyl linkers) drastically alter biological targets .
Biological Activity
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of human carbonic anhydrases (hCAs). The following sections provide a detailed overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core linked to a sulfonyl group and a piperazine moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 375.55 g/mol.
Research indicates that this compound acts primarily as an inhibitor of human carbonic anhydrases, specifically hCA II and hCA VII. These enzymes are crucial for maintaining acid-base balance in the body and are implicated in various physiological processes.
Inhibition Studies
- Selectivity : The compound exhibits selective inhibition towards hCA VII compared to hCA II. This selectivity is attributed to the compound's ability to form more favorable interactions within the active site of hCA VII, which include both hydrophobic and polar interactions .
- Binding Affinity : The binding affinity of this compound has been quantitatively assessed through various biochemical assays, revealing significant inhibition constants (K_i values) that indicate its potential as a therapeutic agent .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Inhibition of hCAs | Effective inhibitor of human carbonic anhydrases, particularly hCA VII. |
| Potential Therapeutic Uses | Investigated for applications in treating conditions such as glaucoma, epilepsy, and cancer due to its role in modulating enzyme activity. |
| Neuropharmacological Effects | Similar compounds have shown efficacy in rodent models for schizophrenia without significant central nervous system side effects. |
Case Studies and Research Findings
- Crystal Structure Analysis : A study involving the crystal structures of the compound in complex with hCA II and hCA VII provided insights into the molecular interactions that govern its inhibitory activity. The analysis revealed that the length and flexibility of the linker between the benzamide and piperazine moieties are critical for effective binding .
- Pharmacokinetics : Research on analogous compounds suggests that this compound may exhibit favorable pharmacokinetic properties, including good plasma exposure and penetration into the brain, which are essential for neurological applications.
- Comparative Studies : Comparisons with other piperazine derivatives highlighted unique structural features that may enhance its biological activity, particularly the presence of the sulfonyl group which may influence solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
